
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains a pyridine ring and an imidazole ring. It has been found to have various biochemical and physiological effects that make it a potential candidate for medical and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress. It has also been found to regulate the expression of various genes that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been found to have various biochemical and physiological effects. It has been shown to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is its potential applications in the field of medicinal chemistry. It has been found to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-. One area of research is in the development of new synthetic methods that can improve the yield and purity of this compound. Another area of research is in the exploration of its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- can be achieved through several methods. One of the most common methods is the reaction between 2-(1H-imidazol-4-yl)-1-phenylethylamine and pyridine-2-carboxaldehyde in the presence of a suitable catalyst. Another method involves the reaction between 2-(1H-imidazol-4-yl)-1-phenylethylamine and 2-chloropyridine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has been found to have significant anti-inflammatory and antioxidant properties. It has also been found to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
122027-55-8 |
|---|---|
Produktname |
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
Molekularformel |
C16H15N3 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
2-[2-(1H-imidazol-5-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H15N3/c1-2-6-13(7-3-1)15(10-14-11-17-12-19-14)16-8-4-5-9-18-16/h1-9,11-12,15H,10H2,(H,17,19) |
InChI-Schlüssel |
LSWUZXAGBNEFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
Synonyme |
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



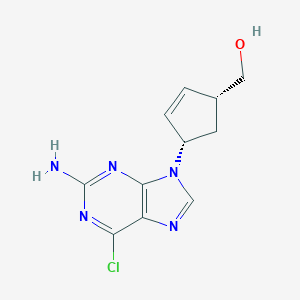
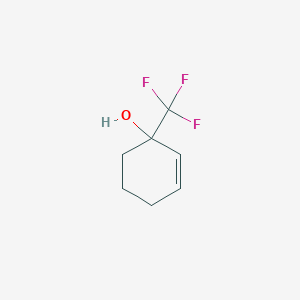
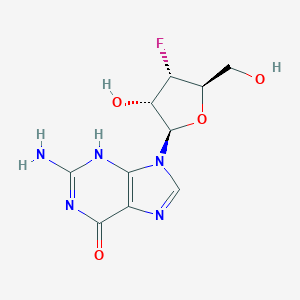
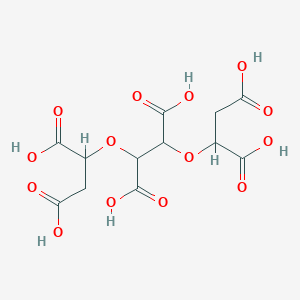

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
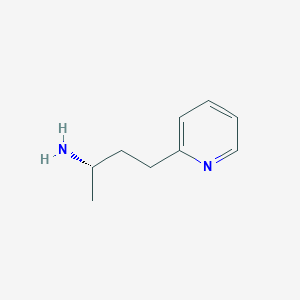
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
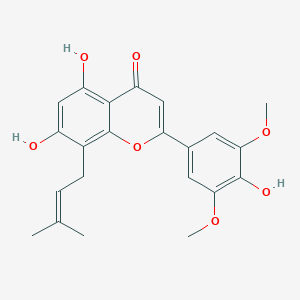


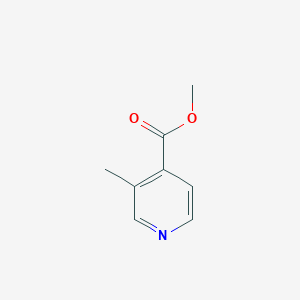
![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)
